molecular formula C5H13NO2 B2482753 (2R)-2,3-dimethoxypropan-1-amine CAS No. 2241107-40-2

(2R)-2,3-dimethoxypropan-1-amine

Cat. No.: B2482753
CAS No.: 2241107-40-2
M. Wt: 119.164
InChI Key: XMSLJZMWPNMEGK-RXMQYKEDSA-N
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Description

(2R)-2,3-dimethoxypropan-1-amine is an organic compound with the molecular formula C5H13NO2 It is a chiral amine with two methoxy groups attached to the second and third carbon atoms of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2,3-dimethoxypropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2R)-2,3-dimethoxypropan-1-ol.

    Amination: The hydroxyl group of (2R)-2,3-dimethoxypropan-1-ol is converted to an amine group through a series of reactions. One common method involves the use of reagents such as tosyl chloride to form a tosylate intermediate, followed by nucleophilic substitution with ammonia or an amine source to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2,3-dimethoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2R)-2,3-dimethoxypropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2,3-dimethoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2,3-dimethoxypropan-1-amine: The enantiomer of (2R)-2,3-dimethoxypropan-1-amine, with similar chemical properties but different biological activities due to its chiral nature.

    2,3-dimethoxypropane: A related compound without the amine group, used in different chemical applications.

    2,3-dimethoxypropylamine: A similar compound with the amine group attached to the third carbon instead of the first.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both methoxy and amine functional groups. This combination allows for selective interactions with biological targets and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2R)-2,3-dimethoxypropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSLJZMWPNMEGK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H](CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241107-40-2
Record name (2R)-2,3-dimethoxypropan-1-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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